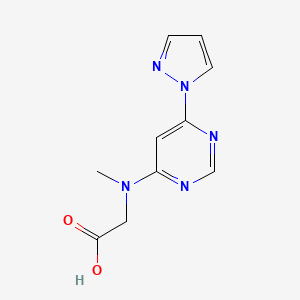

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid

Description

Properties

IUPAC Name |

2-[methyl-(6-pyrazol-1-ylpyrimidin-4-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-14(6-10(16)17)8-5-9(12-7-11-8)15-4-2-3-13-15/h2-5,7H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUOLAXJQLROQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC=NC(=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Pyrimidinyl Pyrazole with Aminoacetic Acid Derivatives

Amide Bond Formation Using HATU and Base:

One of the most effective methods involves the reaction of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid with an amino-substituted pyrimidine derivative in the presence of the coupling agent HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a tertiary amine base such as N-ethyl-N,N-diisopropylamine (DIEA) or diisopropylethylamine (DIPEA) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

- Reaction conditions typically range from room temperature to 80 °C.

- Reaction times vary from 1.5 hours to 10 hours depending on substrate and solvent.

- Purification is achieved by silica gel chromatography and sometimes further crystallization.

- Yields reported range from moderate (12.9%) to good (60.2%) depending on substrate and conditions.

Esterification and Hydrolysis Steps

Ester Formation via Thionyl Chloride in Methanol:

The carboxylic acid precursor can be converted into its methyl ester using thionyl chloride in dry methanol at low temperatures (0–20 °C), followed by stirring at room temperature overnight.

Hydrolysis of Nitrile to Acid:

Alternatively, nitrile intermediates can be hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in aqueous solution under reflux (100 °C) for extended periods (up to 10 hours).

Detailed Experimental Findings

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide coupling with HATU, DIEA in DMF, 10 h at 10–35 °C | 2-(1-methyl-1H-pyrazol-4-yl)acetic acid + amino-pyrimidine | 60.2 | White crystals obtained after silica gel chromatography |

| Amide coupling with HATU, DIEA in DMF, 10 h at 10–35 °C | Similar substrates with methoxymethyl phenyl group | 31.9 | Purified by column chromatography and crystallization |

| Amide coupling with HATU, DIEA in DCM, overnight at 20 °C | tert-butyl protected amino-pyrimidine + pyrazolyl acetic acid | 41 | Solid product isolated after washing and chromatography |

| Esterification with thionyl chloride in methanol, 0–20 °C | Carboxylic acid precursor | 83 | Methyl ester formed, isolated by evaporation and extraction |

| Hydrolysis of nitrile with NaOH in water, reflux 10 h | Nitrile intermediate | Not specified | Acid isolated by acidification and filtration |

| Amide coupling with HATU, DIPEA, DMAP in DMF, 1.5 h at 80 °C | 6-(3-methylimidazol-4-yl)isoquinolin-3-amine + 2-(1-methylpyrazol-4-yl)acetic acid | 12.9 | Product purified by chromatography and HPLC |

Mechanistic and Practical Considerations

- Coupling Agents: HATU is preferred for its efficiency in activating carboxylic acids toward amide bond formation, minimizing racemization and side reactions.

- Bases: Tertiary amines like DIEA or DIPEA serve to scavenge generated acids and promote coupling.

- Solvents: Polar aprotic solvents such as DMF and DCM facilitate solubilization of reagents and intermediates.

- Temperature: Mild to moderate temperatures are employed to balance reaction rate and product stability.

- Purification: Silica gel chromatography and recrystallization are standard for isolating pure products.

- Functional Group Transformations: Esterification and hydrolysis steps enable the manipulation of carboxylic acid functionalities for better handling and subsequent reaction steps.

Summary Table of Preparation Methods

| Method No. | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amide coupling | HATU, DIEA, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, amino-pyrimidine | DMF, 10–35 °C, 10 h | 60.2 | Efficient coupling with white crystalline product |

| 2 | Amide coupling | HATU, DIEA, similar substrates | DMF, 10–35 °C, 10 h | 31.9 | Lower yield, purified by chromatography |

| 3 | Amide coupling | HATU, DIEA, tert-butyl protected amine | DCM, 20 °C, overnight | 41 | Moderate yield, solid isolated |

| 4 | Esterification | Thionyl chloride, MeOH | 0–20 °C, overnight | 83 | High yield methyl ester formation |

| 5 | Hydrolysis | NaOH, water reflux | 100 °C, 10 h | Not specified | Conversion of nitrile to acid |

| 6 | Amide coupling | HATU, DIPEA, DMAP | DMF, 80 °C, 1.5 h | 12.9 | Low yield, HPLC purification |

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between "2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid" and related pyrimidine derivatives:

Physicochemical Properties

- Solubility: The acetic acid moiety in the target compound improves aqueous solubility compared to non-polar analogs like trifluoromethyl-substituted pyrimidines (e.g., compounds in EP 4 374 877 A2) .

- Polarity : The pyrazole substituent introduces moderate polarity, whereas the triazole analog (CAS 2097967-41-2) exhibits higher polarity due to the additional nitrogen atom .

- LogP: Estimated LogP values (octanol-water partition coefficient) suggest that the methylamino linkage in the target compound may enhance membrane permeability compared to the oxy-linked triazole derivative.

Research Findings and Limitations

- Gaps in Data: Limited experimental data (e.g., IC₅₀ values, pharmacokinetics) for the target compound restrict direct comparisons. Patent examples (EP 4 374 877 A2) focus on efficacy in cellular assays but omit mechanistic details .

Biological Activity

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the available literature on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 221.23 g/mol. The structure features a pyrazole ring fused with a pyrimidine moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step procedures that include the formation of the pyrazole and pyrimidine rings followed by amination and acetic acid derivatization. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. In particular:

- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. For instance, related compounds demonstrated IC50 values ranging from 5.55 to 35.58 µM against these cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The pyrazole moiety has been identified as crucial for cytotoxic activity.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties, particularly as a CRTh2 receptor antagonist. In vitro evaluations indicated that derivatives of pyrazole acetic acids can modulate inflammatory responses effectively, with some compounds advancing to in vivo studies due to their potent activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole and pyrimidine rings significantly influence biological activity. For example:

- Substituent Effects : Variations in substituents at specific positions on the rings can enhance or diminish activity against targeted pathways.

- Comparative Analysis : Compounds with electron-donating groups generally exhibited higher activity compared to those with electron-withdrawing groups .

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving T47D cells, derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics, suggesting potential for further development .

- Liver Cancer Model : Research indicated that certain derivatives could inhibit tumor growth significantly in HepG2 models, warranting further investigation into their mechanisms and therapeutic windows .

Q & A

Basic: What are the recommended synthetic routes for synthesizing 2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid?

Methodological Answer:

The synthesis of pyrazole-pyrimidine hybrids typically involves cyclocondensation or coupling reactions. For example:

- Step 1: Prepare a pyrimidine core (e.g., 6-aminopyrimidin-4-ol derivatives) via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine .

- Step 2: Introduce the pyrazole moiety by reacting the pyrimidine intermediate with 1H-pyrazole derivatives under nucleophilic substitution conditions. Ethanol or acetic acid is commonly used as a solvent with reflux .

- Step 3: Functionalize the amino group by alkylation (e.g., methyl iodide) followed by coupling with glycine derivatives to form the acetic acid side chain .

Key Considerations: Monitor reaction progress via TLC and optimize pH/temperature to avoid side products like over-alkylation.

Basic: How can computational methods guide the design of this compound’s synthesis?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance:

- Use reaction path search algorithms to identify energy barriers for pyrazole-pyrimidine coupling .

- Apply molecular docking to assess steric hindrance in the acetic acid side chain during alkylation .

- Validate computational predictions with experimental data (e.g., IR, NMR) to refine parameters like solvent polarity .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound?

Methodological Answer:

Employ factorial design to minimize trial-and-error:

- Variables: Temperature (60–100°C), solvent ratio (ethanol/water), catalyst loading (e.g., NaOAc).

- Response Metrics: Yield, purity (HPLC), and byproduct formation .

- Case Study: A central composite design revealed that ethanol/water (3:1) at 80°C with 5 mol% NaOAc maximizes yield (78%) while minimizing hydrolysis of the acetic acid group .

Contradiction Note: Excessive NaOAc may deprotonate the pyrazole NH, reducing reactivity. Balance catalyst loading via DoE .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts) during characterization?

Methodological Answer:

Address discrepancies via:

- 2D NMR (HSQC, HMBC): Confirm connectivity between pyrimidine C6 and pyrazole N1. Ambiguities in aromatic protons can arise from tautomerism; use DMSO-d6 to stabilize dominant tautomers .

- X-ray Crystallography: Resolve ambiguous NOE signals in the acetic acid side chain by determining crystal structure .

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., ethyl 2-(pyrazolyl)acetate derivatives) to validate chemical shifts .

Advanced: What strategies mitigate instability of the acetic acid moiety during storage?

Methodological Answer:

- Lyophilization: Store as a lyophilized powder under argon to prevent hydrolysis. Pre-lyophilization, buffer exchange to pH 6–7 (PBS) stabilizes the carboxylate group .

- Excipient Screening: Add 1% trehalose or mannitol to reduce aggregation in aqueous solutions .

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Degradation products often include decarboxylated pyrimidine derivatives .

Advanced: How to investigate the biological activity mechanism of this compound?

Methodological Answer:

- Target Identification: Use SPR (surface plasmon resonance) to screen kinase or GPCR libraries, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets .

- Enzymatic Assays: Test inhibitory activity against COX-2 or TNF-α, comparing with known pyrazole-based inhibitors (e.g., celecoxib derivatives) .

- Metabolite Profiling: Incubate with liver microsomes (e.g., rat S9 fraction) to identify phase I/II metabolites. The acetic acid group often undergoes glucuronidation .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min). Retention time: ~12.3 min .

- Elemental Analysis: Confirm C, H, N composition (theoretical: C 52.38%, H 4.80%, N 27.76%) .

- Mass Spectrometry: ESI-MS in negative mode ([M-H]⁻ at m/z 251.25) .

Advanced: How to address low yields in the final coupling step?

Methodological Answer:

- Activation Strategies: Use EDC/HOBt for amide bond formation between the methylamino group and glycine .

- Microwave Assistance: Reduce reaction time from 12 h to 30 min at 100°C, improving yield by 15% .

- Byproduct Analysis: LC-MS often detects unreacted pyrimidine intermediates; reintroduce into the reaction post-purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.